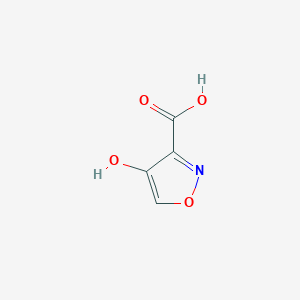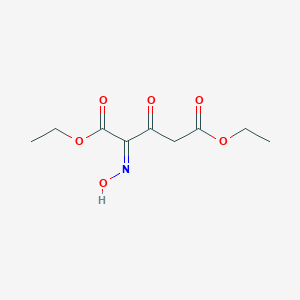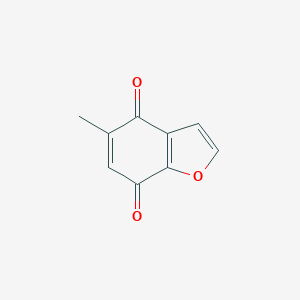
2,6-Difluorophenol
Descripción general
Descripción
Se utiliza comúnmente en formulaciones farmacéuticas para mejorar la solubilidad y la biodisponibilidad de los principios farmacéuticos activos (PFAs) lipófilos poco solubles en agua . Este compuesto se utiliza a menudo en formulaciones lipídicas autoemulsionantes (SEDDS y SMEDDS) como vehículo oleoso .
Mecanismo De Acción
El mecanismo de acción del monolinoleato de glicerilo implica su capacidad para mejorar la solubilidad y la biodisponibilidad de los fármacos lipófilos. Esto se consigue mediante la formación de sistemas de administración de fármacos autoemulsionantes (SEDDS) y sistemas de administración de fármacos automicroemulsionantes (SMEDDS), que facilitan la dispersión del fármaco en el tracto gastrointestinal y promueven su absorción . El compuesto interactúa con las membranas lipídicas y aumenta la permeabilidad del fármaco a través del epitelio intestinal .
Análisis Bioquímico
Biochemical Properties
It is known that 2,6-Difluorophenol can undergo oxidative polymerization in the presence of the Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly(2,6-difluoro-1,4-phenylene oxide)
Cellular Effects
It is known that the compound can cause irritation to the respiratory system
Molecular Mechanism
It is known that the compound can undergo oxidative polymerization
Métodos De Preparación
El monolinoleato de glicerilo se obtiene normalmente mediante la glicerólisis parcial de aceites vegetales ricos en triglicéridos de ácido linoleico . El proceso implica los siguientes pasos:
Glicerólisis: El aceite vegetal se hace reaccionar con glicerol en condiciones controladas para producir una mezcla de mono-, di- y triglicéridos.
Los métodos de producción industrial suelen incluir la adición de antioxidantes adecuados para estabilizar el compuesto y evitar la oxidación .
Análisis De Reacciones Químicas
El monolinoleato de glicerilo experimenta diversas reacciones químicas, entre ellas:
Esterificación: El compuesto puede sufrir reacciones de esterificación con otros ácidos grasos para formar diferentes ésteres.
Los reactivos comunes utilizados en estas reacciones incluyen oxígeno para la oxidación, agua y enzimas para la hidrólisis, y ácidos grasos para la esterificación. Los principales productos formados a partir de estas reacciones son peróxidos, glicerol, ácido linoleico y diversos ésteres .
4. Aplicaciones en Investigación Científica
El monolinoleato de glicerilo tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Aplicaciones Científicas De Investigación
Glyceryl monolinoleate has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
El monolinoleato de glicerilo se puede comparar con otros compuestos similares como el monooleato de glicerilo, el monostearato de glicerilo y el monocaprilato de glicerilo . Si bien todos estos compuestos se utilizan como solubilizadores y potenciadores de la biodisponibilidad, el monolinoleato de glicerilo es único debido a su alto contenido de ácido linoleico, que le confiere propiedades específicas como un metabolismo lipídico mejorado y efectos antiinflamatorios .
Compuestos Similares
- Monooleato de glicerilo
- Monostearato de glicerilo
- Monocaprilato de glicerilo
El monolinoleato de glicerilo destaca por sus aplicaciones específicas en sistemas de administración de fármacos basados en lípidos y su capacidad para mejorar la biodisponibilidad de los fármacos poco solubles en agua .
Propiedades
IUPAC Name |
2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOVFGIBXCEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182456 | |
| Record name | 2,6-Difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-48-2 | |
| Record name | 2,6-Difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research suggests that 2,6-difluorophenol acts as a lipophilic bioisostere of carboxylic acid, mimicking its interactions. [, ] In studies with pig brain GABA aminotransferase, this compound derivatives demonstrated poor substrate activity but exhibited inhibitory effects. [] This suggests its potential as a scaffold for developing GABA receptor antagonists with enhanced lipophilicity for improved drug candidates. [, ] Further research explored aminomethyl-2,6-difluorophenols as potential GABAc receptor antagonists. [, ]
ANone: this compound has the molecular formula C6H4F2O and a molecular weight of 130.09 g/mol. [] Spectroscopic studies provide detailed insights into its structure and properties. For instance, gas-phase electron diffraction studies determined its molecular structure, revealing a potential weak intramolecular hydrogen bond between the hydroxyl (OH) and fluorine (F) substituents. [, ] Infrared and near-infrared spectroscopy revealed hydrogen bonding effects and solvent dependencies on the wavenumbers and absorption intensities of OH stretching vibrations. [] These findings contribute to a comprehensive understanding of this compound's behavior in various environments.
ANone: The stability and material compatibility of this compound are crucial for its applications. Studies have explored its use as a monomer in the synthesis of poly(phenylene oxide), a valuable engineering plastic. [, , , ] Oxidative polymerization of this compound, catalyzed by horseradish peroxidase or copper-containing bimetallic complexes, yielded polymers with promising properties, including solubility in organic solvents and water repellency. [, , ] These findings highlight the potential of this compound in developing advanced materials.
ANone: While this compound itself may not exhibit direct catalytic activity, its incorporation into metal complexes can influence catalytic processes. For instance, studies demonstrated that copper(II) complexes with 2,6-difluorophenoxide ligands effectively catalyzed the aerobic oxidative coupling polymerization of this compound. [] The presence of 2,6-difluorophenoxide ligands modulated the reactivity and selectivity of the copper catalyst, affecting the molecular weight and properties of the resulting polymers. [, ]
ANone: Computational chemistry plays a crucial role in investigating the properties and behavior of this compound. Ab initio molecular orbital calculations have been utilized to study the intramolecular hydrogen bonding in this compound and related fluorophenol derivatives. [] These calculations provide valuable insights into the strength and nature of hydrogen bonding interactions, which influence the compound's reactivity and physical properties. [, ] Quantum chemical calculations, combined with experimental techniques like photoelectron spectroscopy, have also been employed to explore the electronic structure and excited state dynamics of this compound. []
ANone: Understanding the SAR of this compound is crucial for designing derivatives with tailored properties. Research on bioisosteric analogues of GABA, incorporating the this compound moiety, highlights the impact of structural modifications on activity and potency. [, , ] For instance, introducing aminomethyl groups at different positions on the this compound ring significantly influenced its interaction with GABA receptors, affecting its substrate or inhibitory properties. [] Similarly, in silico studies exploring this compound and squaric acid motifs as carboxylic acid bioisosteres in GPR40 agonists demonstrated the influence of structural modifications on binding affinity and potential therapeutic applications in diabetes treatment. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B125356.png)





![5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)






